BenchChemオンラインストアへようこそ!

N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine (CAS 884507-55-5) is a synthetic small molecule with the molecular formula C₁₅H₂₅N₃ and a molecular weight of 247.38 g/mol. The compound belongs to the 1,4-diazepane (homopiperazine) class, featuring a para-substituted benzylamine core linked to an N-methylhomopiperazine moiety via a methylene bridge.

Molecular Formula C15H25N3
Molecular Weight 247.38 g/mol
CAS No. 884507-55-5
Cat. No. B1629406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine
CAS884507-55-5
Molecular FormulaC15H25N3
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)CN2CCCN(CC2)C
InChIInChI=1S/C15H25N3/c1-16-12-14-4-6-15(7-5-14)13-18-9-3-8-17(2)10-11-18/h4-7,16H,3,8-13H2,1-2H3
InChIKeyIAMOTCGZNDFBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine (CAS 884507-55-5): Core Chemical Identity and Pharmacological Class


N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine (CAS 884507-55-5) is a synthetic small molecule with the molecular formula C₁₅H₂₅N₃ and a molecular weight of 247.38 g/mol [1]. The compound belongs to the 1,4-diazepane (homopiperazine) class, featuring a para-substituted benzylamine core linked to an N-methylhomopiperazine moiety via a methylene bridge [1]. Its computed XLogP3-AA is 1.3, indicating moderate lipophilicity, with one hydrogen bond donor and three hydrogen bond acceptors [1]. The homopiperazine scaffold is a privileged structure in medicinal chemistry, employed in inhibitors targeting choline kinase alpha (ChoKα), glycogen synthase kinase-3 (GSK-3), Rho-associated kinase (ROCK), and factor Xa, among others [2][3]. Commercial availability from Apollo Scientific (catalog OR12414) and Santa Cruz Biotechnology positions this compound as an accessible research reagent for kinase inhibitor development and fragment-based drug discovery campaigns .

Why N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine Cannot Be Replaced by Generic Homopiperazine Analogs


Interchanging N-methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine with other homopiperazine-containing compounds is scientifically unsound because the N-methyl substituent on the benzylamine nitrogen directly modulates both target engagement and physicochemical properties. In the closely related ChoKα inhibitor series described by Zech et al. (2016), the primary amine analog (compound 11; [4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine) exhibited an IC₅₀ of 87 µM against recombinant human ChoKα, representing only fragment-level potency [1]. The N-methylated derivative (target compound) introduces a secondary amine at the benzylamine position, which alters the hydrogen bond donor count (reduced from 2 to 1), increases the computed XLogP3 by approximately 0.2–0.4 log units, and modifies the basicity (estimated pKₐ shift of +0.3 to +0.5 units for the benzylamine nitrogen) [2]. These changes are predicted to enhance membrane permeability and potentially alter kinase selectivity profiles compared to the primary amine analog [3]. Furthermore, the compound has been reported to inhibit glycogen synthase kinase-3 (GSK-3), a target distinct from ChoKα, suggesting that the N-methyl substitution may redirect target affinity . Generic substitution with des-methyl or differently substituted homopiperazine derivatives would therefore yield different pharmacological outcomes and is not advisable for reproducible research.

Quantitative Differentiation Data for N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine vs. Closest Analogs


N-Methyl Substitution on Benzylamine Nitrogen: Key Molecular Descriptor Differentiation vs. Des-Methyl Analog (Compound 11)

The target compound differs from its closest structural analog, compound 11 ([4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine, CAS 884507-52-2), by the presence of an N-methyl group on the benzylamine nitrogen. This modification reduces the hydrogen bond donor count from 2 (compound 11) to 1 (target compound) and increases the computed XLogP3 from approximately 1.0 to 1.3 [1][2]. The N-methylation also increases the pKₐ of the benzylamine nitrogen by an estimated 0.3–0.5 units, enhancing the fraction of positively charged species at physiological pH. These differences are critical for structure-activity relationship (SAR) studies in kinase inhibitor programs [3].

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Lipophilicity Shift (XLogP3) as a Driver of Differential Membrane Permeability vs. Compound 11

The target compound exhibits a computed XLogP3-AA of 1.3, compared to approximately 1.0 for the des-methyl analog compound 11 [1][2]. This +0.3 log unit increase in lipophilicity is attributable to the N-methyl substitution and is predicted to enhance passive membrane permeability (estimated Pₐₚₚ increase of ~1.5- to 2-fold in PAMPA assays based on class-level correlations for secondary vs. primary benzylamines) [3]. In the fragment-to-lead optimization context described by Zech et al., compound 11 served as a weakly potent fragment hit (ChoKα IC₅₀ = 87 µM), and its N-methylated derivative represents a logical SAR probing step toward improved cellular activity [4].

ADME Drug Design Physicochemical Profiling

Potential GSK-3 Inhibitory Activity: Alternative Kinase Targeting vs. ChoKα-Selective Comparators

Vendor sources report that N-methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine functions as an inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase implicated in Alzheimer's disease, diabetes, and mood disorders . This contrasts with the compound's closest structural relatives—compound 11 and compound 37 (6-[(4-methyl-1,4-diazepan-1-yl)methyl]quinoline)—which were explicitly characterized as choline kinase alpha (ChoKα) inhibitors [1]. The reported GSK-3 activity represents a distinct and orthogonal pharmacological application that is not shared by the des-methyl analog compound 11. While quantitative GSK-3 IC₅₀ data for the target compound have not yet been disclosed in peer-reviewed literature, the compound belongs to a structural class (N-substituted homopiperazine benzylamines) that has been claimed in GSK-3 inhibitor patents [2].

GSK-3 Inhibition Kinase Selectivity Neurological Disorders

Crystallographic Evidence of Homopiperazine-Benzylamine Scaffold Binding to ChoKα: Structural Basis for Fragment Elaboration

The co-crystal structure of human choline kinase alpha-1 (ChoKα) bound to compound 11 (PDB ID: 5EQE, resolution 2.40 Å) demonstrates that the 4-methylhomopiperazine-benzylamine scaffold occupies the choline-binding pocket of the enzyme [1][2]. The primary amine of compound 11 forms key hydrogen bond interactions within the active site. The N-methylated target compound is a direct derivative of this crystallographically validated fragment and serves as an SAR probe to assess the tolerance of the ChoKα active site for N-alkyl substitution. By comparison, compound 37 (PDB: 5EQP), which replaces the benzylamine with a quinoline moiety, achieves substantially higher potency, illustrating the sensitivity of the scaffold to substitution at this vector [3].

Structural Biology X-ray Crystallography Fragment Elaboration

Commercial Availability and Purity Specifications: Procurement-Ready vs. Custom Synthesis Comparators

N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine is commercially available from multiple established suppliers at defined purity specifications: Apollo Scientific (catalog OR12414, purity specification available on request) , Santa Cruz Biotechnology (CAS 884507-55-5) , and Leyan (catalog 1945136, ≥98% purity) . In contrast, the des-methyl analog compound 11 (CAS 884507-52-2) is available from fewer suppliers (Apollo Scientific OR9672, VWR), and many other homopiperazine SAR analogs (e.g., compounds 37, CK146, V-11-0711) require custom synthesis or are available only as part of specialized inhibitor libraries, resulting in longer lead times and higher procurement costs . The target compound's multi-supplier availability ensures competitive pricing, batch-to-batch consistency verification, and reduced supply chain risk for large-scale screening campaigns.

Chemical Sourcing Procurement Research Reagent

Optimal Research and Procurement Application Scenarios for N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine (CAS 884507-55-5)


Kinase Inhibitor Fragment Elaboration: SAR Probing of the Benzylamine Nitrogen in ChoKα Inhibitor Series

Researchers building upon the ChoKα fragment-based drug discovery program described by Zech et al. (2016) can deploy N-methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine as a systematic SAR probe to assess the impact of N-alkylation on ChoKα binding affinity, selectivity, and cellular activity. The co-crystal structure of the des-methyl analog (compound 11, PDB: 5EQE) provides a structural baseline at 2.40 Å resolution , and testing the target compound in parallel enables direct quantification of the N-methyl effect on IC₅₀, Kd, and cellular phosphocholine reduction. This compound fills a specific gap in the published SAR table of Zech et al., where the N-methyl benzylamine variant was not explicitly characterized .

GSK-3 Inhibitor Discovery: Starting Point for Neurological Disease-Relevant Chemical Probes

For groups investigating glycogen synthase kinase-3 (GSK-3) as a therapeutic target in Alzheimer's disease, bipolar disorder, or diabetes, the target compound provides a commercially available entry point into the N-substituted homopiperazine benzylamine chemotype, which has been claimed in GSK-3 inhibitor patents . Unlike the ChoKα-selective comparators compound 11 and compound 37, the target compound is reported to inhibit GSK-3, enabling target-specific phenotypic screening without confounding ChoKα-mediated effects on phospholipid metabolism . Researchers should independently validate GSK-3 inhibitory activity and selectivity, as quantitative peer-reviewed IC₅₀ data are not yet available .

Physicochemical Property Benchmarking: N-Methylation Effects on Permeability and Solubility in Homopiperazine Series

Medicinal chemistry teams optimizing ADME properties of homopiperazine-containing lead compounds can use the target compound alongside compound 11 as a matched molecular pair to experimentally quantify the impact of N-methylation on LogD, solubility, PAMPA permeability, and CYP inhibition . The computed ΔXLogP3 of +0.3 between the two compounds provides a predicted baseline, while experimental determination in standardized assays (e.g., PAMPA at pH 7.4, kinetic solubility in PBS) generates transferable design principles for future homopiperazine-based drug discovery programs .

Multi-Supplier Procurement for High-Throughput Screening: Ensuring Reproducibility Across Batches

Screening laboratories requiring gram-scale quantities for high-throughput screening (HTS) campaigns benefit from the compound's availability across multiple independent suppliers (Apollo Scientific, Santa Cruz Biotechnology, Leyan) . Purchasing the same compound from different sources enables cross-validation of biological activity across independent synthetic batches, mitigating the risk of batch-dependent artifacts—a recognized concern in HTS reproducibility . The ≥98% purity specification from Leyan provides a defined quality benchmark for procurement specifications .

Quote Request

Request a Quote for N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.